GSK 690 Hydrochloride

Structural Biology Drug Resistance Kinase Inhibitor Binding Mode

GSK 690693 HCl (GSK690693) is a synthetic, ATP-competitive pan-AKT inhibitor with nanomolar potency against AKT1/2/3. Its unique extended binding conformation differentiates it from analogs like ipatasertib, enabling reliable resistance profiling and AGC family deconvolution studies. Essential for osteosarcoma xenograft models and proteomic target mapping; not substitutable with generic AKT inhibitors without validation.

Molecular Formula C24H24ClN3O
Molecular Weight 405.9 g/mol
Cat. No. B8075322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK 690 Hydrochloride
Molecular FormulaC24H24ClN3O
Molecular Weight405.9 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=C(C=C(C=N2)OCC3CCNC3)C4=CC=C(C=C4)C#N.Cl
InChIInChI=1S/C24H23N3O.ClH/c1-17-2-6-21(7-3-17)24-23(20-8-4-18(13-25)5-9-20)12-22(15-27-24)28-16-19-10-11-26-14-19;/h2-9,12,15,19,26H,10-11,14,16H2,1H3;1H/t19-;/m1./s1
InChIKeyDBTSJYXXWZFXNJ-FSRHSHDFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GSK 690 Hydrochloride: A Potent ATP-Competitive Pan-AKT Inhibitor for Research Procurement


GSK 690 Hydrochloride (CAS: 937174-76-0), formally known as GSK690693, is a synthetic small molecule that functions as an ATP-competitive, pan-AKT kinase inhibitor [1]. It demonstrates high potency against all three AKT isoforms, with nanomolar IC50 values. While primarily targeting AKT1/2/3, it also exhibits activity against other members of the AGC kinase family [2]. Its unique binding mode, confirmed by co-crystal structures with AKT2, distinguishes it from both allosteric inhibitors and other ATP-competitive analogs [3].

Why Generic AKT Inhibitor Substitution Fails: The Case for Procuring GSK 690 Hydrochloride


Procurement decisions based solely on an inhibitor's primary target (e.g., 'AKT inhibitor') are fraught with risk, as subtle differences in chemical structure lead to profound variations in kinase selectivity, binding mode, and functional outcomes. GSK 690693's unique extended binding conformation into a region adjacent to the gatekeeper residue is not shared by other ATP-competitive AKT inhibitors like ipatasertib or capivasertib, which has direct consequences for resistance mechanisms and target engagement [1]. Furthermore, its specific off-target profile within the AGC kinase family creates distinct functional signatures [2]. Therefore, substituting GSK 690693 with a generic AKT inhibitor without empirical validation can invalidate experimental results and lead to incorrect conclusions regarding AKT-dependent biology.

Quantitative Differentiation: GSK 690 Hydrochloride vs. Analogs in Head-to-Head and Cross-Study Comparisons


Structural Binding Mode Differentiation: Unique Gatekeeper Region Occupancy

GSK 690693 possesses a unique binding mode within the ATP-binding pocket of AKT. In co-crystal structures, GSK 690693 extends into a region between the gatekeeper residue (M229) and the K181–E200 salt bridge. This specific binding conformation is not observed for the clinically advanced ATP-competitive inhibitors ipatasertib (GDC-0068) or capivasertib (AZD5363) [1]. This structural difference provides a mechanistic basis for differential sensitivity to resistance mutations. For instance, the AKT1 M227Q gatekeeper mutation confers resistance to GSK690693, reducing its cellular potency, but does not confer cross-resistance to allosteric inhibitors or other ATP-competitive inhibitors in the same way [2].

Structural Biology Drug Resistance Kinase Inhibitor Binding Mode

Potency and Isoform Selectivity Profile of GSK 690 Hydrochloride

GSK690693 is a potent pan-AKT inhibitor, with IC50 values of 2 nM (Akt1), 13 nM (Akt2), and 9 nM (Akt3) in cell-free assays [1]. It demonstrates selectivity for the AKT isoforms over most other kinase families. However, it does exhibit activity against other AGC family kinases, including PKA (IC50 24 nM), PrkX (IC50 5 nM), and PKC isozymes (IC50 2-21 nM) [2]. This profile contrasts with MK-2206, which is a highly selective allosteric inhibitor with IC50 values of 8 nM (Akt1), 12 nM (Akt2), and 65 nM (Akt3) and shows minimal activity against other kinases .

Kinase Profiling Selectivity AKT Signaling

In Vivo Antitumor Efficacy: A Broad but Modest Profile in Preclinical Cancer Models

In a comprehensive evaluation by the Pediatric Preclinical Testing Program (PPTP), GSK690693 was tested across a panel of 34 solid tumor and 8 acute lymphoblastic leukemia (ALL) xenograft models. Treatment at 30 mg/kg daily significantly increased event-free survival (EFS) in 11 of 34 (32%) solid tumor models, with notable activity in all 6 osteosarcoma models tested. However, it failed to increase EFS in any of the 8 ALL xenografts and did not produce any objective responses (complete or partial regressions) [1]. This contrasts with the reported broad in vitro potency but highlights a more modest single-agent in vivo activity that is highly tumor-type dependent. In separate studies, daily dosing produced significant tumor growth inhibition (58-75% maximal inhibition) in established SKOV-3 ovarian, LNCaP prostate, and BT474/HCC-1954 breast carcinoma xenografts at 30 mg/kg/day [2].

In Vivo Pharmacology Xenograft Models Antitumor Efficacy

Differential Utility in Overcoming Multidrug Resistance

In the context of P-glycoprotein (P-gp)-overexpressing multidrug-resistant cancer cells, GSK690693 demonstrates a specific liability. A 2024 study showed that KBV20C cancer cells, which overexpress P-gp, are inherently resistant to GSK690693. Furthermore, GSK690693 failed to sensitize these resistant cells, unlike the alkyl-phospholipid AKT inhibitor perifosine. Low-dose perifosine (5 µM) specifically sensitized both MCF-7/ADR and KBV20C drug-resistant cancer cells, whereas GSK690693 (10 µM) and other tested AKT inhibitors did not [1].

Multidrug Resistance P-glycoprotein ABCB1

GSK690693 as a Chemical Probe Tool: Defining Selectivity and Off-Targets

GSK690693 has been utilized as a scaffold to develop chemical affinity probes (kinobeads) for profiling kinase inhibitor selectivity in cellular lysates. A study using a probe derived from GSK690693 confirmed the inhibition of all three AKT isoforms in human cancer cells and identified novel putative targets, including CDC42BPB (MRCKβ) and the DNA helicase ERCC2 [1]. This contrasts with more selective AKT probes that would not capture the same breadth of AGC kinase targets. This work establishes GSK690693 not only as a functional inhibitor but also as a validated tool for mapping the cellular kinome and understanding the functional consequences of multi-AGC kinase inhibition.

Chemical Biology Kinase Selectivity Chemical Probe

Validated Application Scenarios for Procuring GSK 690 Hydrochloride


Investigating AKT-Dependent Signaling in Preclinical Osteosarcoma Models

Procure GSK 690693 for in vivo studies in osteosarcoma xenograft models, where it has demonstrated significant efficacy in delaying tumor progression across all six models tested by the PPTP. Its single-agent activity provides a validated benchmark for combination studies or for testing novel therapeutic hypotheses in this specific cancer type [1].

Studying Mechanisms of Acquired Resistance to ATP-Competitive AKT Inhibitors

Due to its unique binding mode that extends towards the gatekeeper residue, GSK 690693 is an essential tool for generating and characterizing AKT inhibitor-resistant cell lines. Its sensitivity to specific gatekeeper mutations, like M227Q, makes it ideal for studying on-target resistance mechanisms that are not universally shared by other AKT inhibitors [2].

Defining the Functional Consequences of Multi-AGC Kinase Inhibition

GSK 690693's activity against AKT, PKA, PKC, and other AGC kinases makes it the preferred reagent for experiments designed to elucidate the cellular consequences of broad AGC family inhibition. Its use, in conjunction with a highly selective AKT inhibitor like MK-2206, allows researchers to deconvolute AKT-specific versus AGC-family effects on cellular phenotypes [3].

Kinome-Wide Target Deconvolution and Chemical Proteomics Studies

Leverage GSK 690693 as a well-characterized chemical probe scaffold for affinity-based proteomics (e.g., kinobeads). Its established selectivity profile and use in identifying novel cellular targets like CDC42BPB make it a reliable tool for mapping the cellular targets of AKT inhibitors and for comparative selectivity profiling studies [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSK 690 Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.